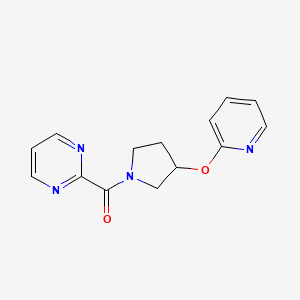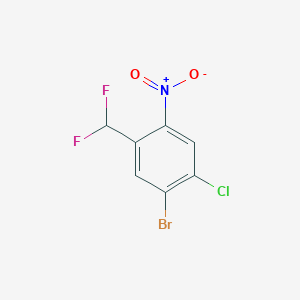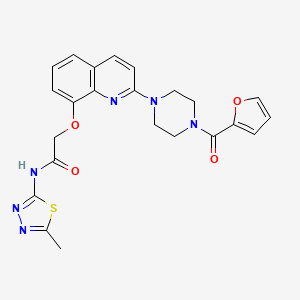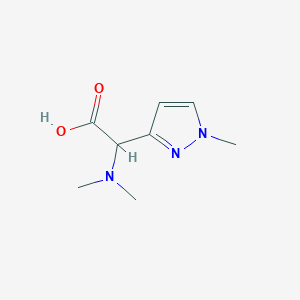![molecular formula C19H17BrCl2N2 B2526083 1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide CAS No. 475631-93-7](/img/structure/B2526083.png)
1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a useful research compound. Its molecular formula is C19H17BrCl2N2 and its molecular weight is 424.16. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-HIV Activity
Indole derivatives have garnered attention due to their diverse biological and clinical applications. One notable area is their potential as anti-HIV agents. While more research is needed, this compound’s structural features may contribute to inhibiting viral replication or entry .
Antimicrobial Properties
Investigations into the antimicrobial properties of indole derivatives have revealed promising results. This compound could potentially exhibit antibacterial, antifungal, or antiparasitic effects. Researchers have explored its activity against various pathogens .
Anti-Inflammatory Effects
Indole derivatives often possess anti-inflammatory properties. This compound might modulate inflammatory pathways, making it relevant for conditions such as autoimmune diseases or chronic inflammation .
Anticancer Potential
Indole-based compounds have been studied extensively for their anticancer properties. While specific data on this compound are limited, its structure suggests potential interactions with cancer-related pathways. Further investigations are warranted .
Neuroprotective Applications
Indole derivatives can influence neuronal health. Considering its structure, this compound might play a role in neuroprotection, potentially impacting neurodegenerative diseases or brain injury .
Pharmacological Modulation
Researchers have explored the pharmacological effects of indole derivatives, including their impact on receptors, enzymes, and cellular processes. This compound could interact with specific targets, affecting various physiological functions .
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N2.BrH/c20-16-9-8-15(17(21)11-16)12-22-13-18(14-5-2-1-3-6-14)23-10-4-7-19(22)23;/h1-3,5-6,8-9,11,13H,4,7,10,12H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETTVCCODYBQRY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=[N+](C=C(N2C1)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B2526000.png)
![3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2526003.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2526006.png)

![2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B2526012.png)

![N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526015.png)

![5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2526018.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2526019.png)

![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2526021.png)
![N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide](/img/structure/B2526022.png)